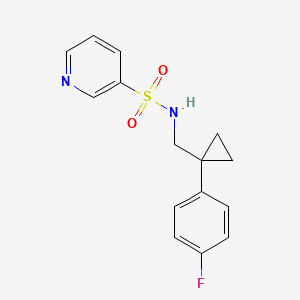

![molecular formula C17H18FN5OS B2470127 N,N-diethyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide CAS No. 893910-76-4](/img/structure/B2470127.png)

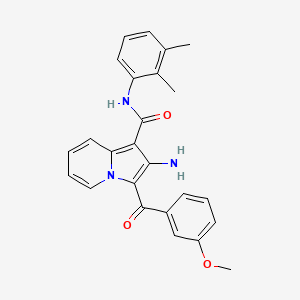

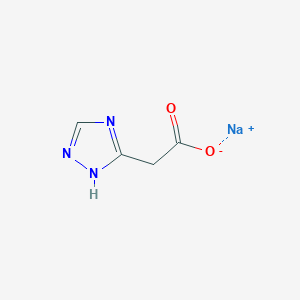

N,N-diethyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a nitrogen-containing heterocyclic compound . Pyrazolo[3,4-d]pyrimidines have been reported to have potential pharmacological activities such as antiviral, antimicrobial, antitumor, and others .

Molecular Structure Analysis

The molecular structure of this compound would likely contain a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system .Wissenschaftliche Forschungsanwendungen

Cancer Imaging

N,N-diethyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide has shown potential in cancer imaging. A study by Tang et al. (2013) synthesized a novel translocator protein (TSPO) ligand, which exhibited enhanced affinity compared to another TSPO ligand. This compound, after radiolabeling with fluorine-18, was used for molecular imaging of TSPO-expressing cancers, suggesting its utility in cancer diagnosis and treatment monitoring (Tang et al., 2013).

Neuroinflammation Imaging

Damont et al. (2015) explored a series of pyrazolo[1,5-a]pyrimidines for their potential to bind TSPO, recognized as a biomarker of neuroinflammatory processes. These compounds displayed subnanomolar affinity for TSPO, comparable to existing ligands. Two derivatives were radiolabeled with fluorine-18 and used in positron emission tomography (PET) imaging on a rodent model of neuroinflammation, demonstrating their potential as in vivo PET radiotracers (Damont et al., 2015).

Antipsoriasis Drug Development

Li et al. (2016) investigated the structural optimization of pyrazolo[3,4-d]pyrimidine derivatives for antipsoriasis activity. Their research led to the discovery of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors, with one compound showing significant effects in a psoriatic animal model. This compound could be a potential drug candidate for psoriasis treatment (Li et al., 2016).

Antimicrobial Activity

El-sayed et al. (2017) focused on synthesizing pyrazolo[3,4-d]pyrimidine derivatives to investigate their antimicrobial activities. Some of these compounds showed moderate to outstanding activity against various bacteria and fungi, indicating their potential as antimicrobial agents (El-sayed et al., 2017).

Anti-Mycobacterial Activity

Sutherland et al. (2022) synthesized novel pyrazolo[1,5-a]pyrimidin-7-amines, showing potent inhibition of mycobacterial ATP synthase for treating Mycobacterium tuberculosis. The study highlighted several compounds with potent in vitro growth inhibition of M.tb, low hERG liability, and good metabolic stabilities (Sutherland et al., 2022).

Cognitive Impairment Treatment

Li et al. (2016) designed a set of 3-aminopyrazolo[3,4-d]pyrimidinones, studying them as phosphodiesterase 1 (PDE1) inhibitors. These compounds, particularly ITI-214, showed picomolar inhibitory potency for PDE1 and are being considered for the treatment of cognitive deficits associated with several neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N,N-diethyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN5OS/c1-3-22(4-2)15(24)10-25-17-14-9-21-23(16(14)19-11-20-17)13-7-5-12(18)6-8-13/h5-9,11H,3-4,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRPXCOQVYVLIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride](/img/no-structure.png)

![4-Bromothieno[3,2-d]pyrimidine](/img/structure/B2470049.png)

![1-[(2,5-dimethylphenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2470050.png)

![Methyl 2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B2470063.png)

![2-Hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one](/img/structure/B2470065.png)